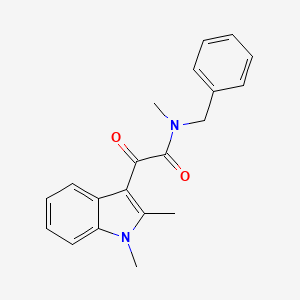

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide is a synthetic organic compound characterized by its complex structure, which includes an indole ring, a benzyl group, and an oxoacetamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide typically involves multiple steps:

Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced through a benzylation reaction, where the indole derivative is treated with benzyl chloride in the presence of a base such as sodium hydride.

Formation of the Oxoacetamide Moiety: The final step involves the acylation of the indole derivative with an appropriate acylating agent, such as acetic anhydride, to form the oxoacetamide structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the oxoacetamide moiety, potentially converting it to an amide or amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction of the oxoacetamide moiety can yield N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methylacetamide.

Applications De Recherche Scientifique

Chemical Properties and Structure

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide has a complex molecular structure characterized by a benzyl group attached to an indole derivative. Its molecular formula is C24H25N3O3 with a molecular weight of approximately 403.5 g/mol . The compound exhibits various functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of indole compounds can inhibit the growth of various pathogens, including bacteria and fungi. For instance:

- Inhibition of Mycobacterium tuberculosis : Some derivatives have demonstrated antitubercular activity, inhibiting key mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase .

- Broad-spectrum Antimicrobial Effects : Compounds with similar structures have shown effectiveness against common pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported in the range of 10–50 µg/mL for related compounds .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies : Research has indicated that this compound can induce apoptosis in cancer cell lines such as SNB-19 and OVCAR-8, showing percent growth inhibitions (PGIs) of over 80% .

- Mechanism of Action : The compound's mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation, although further studies are needed to elucidate these mechanisms fully.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of indole derivatives:

- Oxidative Stress Reduction : Compounds related to this compound have shown antioxidant properties that protect neuronal cells from oxidative damage .

- Potential in Neurodegenerative Diseases : The ability to cross the blood-brain barrier makes this compound a candidate for further research into treatments for neurodegenerative conditions like Alzheimer's disease.

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Mécanisme D'action

The mechanism of action of N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The benzyl group and oxoacetamide moiety can also contribute to the compound’s binding affinity and specificity.

Molecular Targets and Pathways

Enzymes: The compound may inhibit or activate enzymes involved in key metabolic pathways.

Receptors: It can bind to receptors on the cell surface, influencing signal transduction pathways.

DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide: Lacks the dimethyl substitution on the indole ring.

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methylacetamide: Lacks the oxo group in the acetamide moiety.

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide: Has an ethyl group instead of a methyl group on the nitrogen atom.

Uniqueness

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide is unique due to the specific combination of its functional groups. The dimethyl substitution on the indole ring, combined with the benzyl and oxoacetamide moieties, imparts distinct chemical and biological properties that differentiate it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

Activité Biologique

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide is a synthetic compound belonging to the indole derivative family, which has garnered attention for its potential therapeutic applications. This article will explore its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyl group , an indole moiety , and a methylated oxoacetamide structure . Its molecular formula is C₁₈H₁₈N₂O₂, with a molecular weight of approximately 298.35 g/mol. The unique combination of structural elements contributes to its diverse biological activities.

This compound interacts with various molecular targets, potentially influencing pathways related to cancer progression and inflammation. The compound may modulate enzyme activity linked to cellular signaling pathways, particularly those involved in cell proliferation and immune responses.

Key Biological Activities

- Anticonvulsant Activity :

- Anticancer Potential :

-

Anti-inflammatory Effects :

- The compound's ability to modulate inflammatory pathways has been suggested through its interaction with specific receptors involved in immune responses. This could lead to potential applications in treating inflammatory diseases.

Research Findings

Several studies have explored the biological activity of related compounds and their derivatives:

Case Studies

- Anticonvulsant Efficacy : In a study involving various N-benzyl derivatives, specific compounds were tested for their effectiveness in preventing seizures in rodents. The results indicated that certain structural modifications significantly enhanced their protective effects against MES-induced seizures.

- Cancer Cell Proliferation : A series of experiments assessed the impact of N-benzyl derivatives on cancer cell lines. The findings revealed that these compounds could inhibit cell growth and induce apoptosis, suggesting their potential as anticancer agents.

Propriétés

IUPAC Name |

N-benzyl-2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-14-18(16-11-7-8-12-17(16)22(14)3)19(23)20(24)21(2)13-15-9-5-4-6-10-15/h4-12H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYSFHVQZJDWGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N(C)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.